4-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine
Description
4-(Pyridin-3-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole ring fused with a pyridine moiety. This structure combines the electron-rich pyridine ring with the versatile reactivity of the 1,2,4-triazole system, making it a valuable scaffold in medicinal chemistry and materials science. The compound’s tautomeric properties (1H- and 4H-triazole forms) contribute to its ability to engage in hydrogen bonding and metal coordination, which are critical for biological interactions and catalytic applications .
Properties
IUPAC Name |
4-pyridin-3-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-11-10-5-12(7)6-2-1-3-9-4-6/h1-5H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOQMFLJTZDIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with hydrazine derivatives under acidic or basic conditions to form the triazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-3-yl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine ring .
Scientific Research Applications
Anticancer Applications
The 1,2,4-triazole scaffold has been extensively studied for its anticancer properties. Compounds containing this structure have demonstrated significant activity against various cancer cell lines.
Case Studies and Findings
- A study synthesized a series of arylamino-3-pyrido-1,2,4-triazole derivatives that exhibited potent antiproliferative activity against multiple cancer cell lines. The incorporation of different aryl groups enhanced the anticancer efficacy of these compounds, with some derivatives showing dual anticancer and antiangiogenic properties .
- Another research highlighted the synthesis of 3-amino-1,2,4-triazole derivatives which were evaluated for their anticancer potential. The results indicated that certain substitutions on the triazole ring significantly improved the compounds' effectiveness against cancer cells .
Antibacterial Activity
The antibacterial properties of 4-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine derivatives have been widely reported, showcasing their potential as effective antimicrobial agents.
Research Insights
- A comprehensive review indicated that various triazole derivatives exhibited excellent antibacterial activity against pathogens such as E. coli, S. aureus, and P. aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .
- Specific studies demonstrated that compounds with a pyridine moiety showed comparable antibacterial activity to established antibiotics like levofloxacin and ceftriaxone .
Antifungal Applications
The antifungal potential of this compound has also been explored in various studies.
Key Findings
- Research on novel triazole derivatives revealed their efficacy against fungal strains such as Candida albicans and Rhodotorula mucilaginosa. Some compounds exhibited MIC values lower than those of fluconazole, indicating superior antifungal activity .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications.
Evidence from Studies
- Several studies reported that triazole derivatives not only inhibited bacterial growth but also exhibited anti-inflammatory effects in models such as carrageenan-induced paw edema in rats . This dual action highlights the therapeutic potential of these compounds in treating inflammatory conditions alongside infections.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 4-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine derivatives are highly dependent on substituents at the triazole and pyridine rings. Below is a systematic comparison with structurally related compounds, highlighting key differences in synthesis, activity, and applications.
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazol-3-amine Derivatives
Key Findings from Comparative Studies
Anticancer Activity :
- The introduction of a 4-chlorophenyl group (as in N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine) significantly enhances apoptosis-inducing activity compared to the unsubstituted parent compound. This is attributed to increased lipophilicity and improved cellular uptake .
- Sulfur-containing derivatives (e.g., 3-alkylsulfanyl analogs) exhibit moderate cytotoxicity, likely due to thiol-mediated redox interference .
Neuroinflammatory Modulation :
- Dichlorophenyl-substituted triazoles (e.g., 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine) show potent P2X7 receptor antagonism (IC₅₀ ~50 nM), making them candidates for treating neuroinflammatory disorders .
Antimicrobial and Antiviral Activity :
- Thioether derivatives (e.g., 5-(1-hydroxyphenyl)-4H-1,2,4-triazol-3-thioethers) inhibit neuraminidase (IC₅₀ = 6.86–9.1 µg/mL), a key enzyme in viral replication .
- Pyridin-4-yl analogs with alkylsulfanyl groups demonstrate broad-spectrum antibacterial activity against E. coli and S. aureus .
Synthetic Flexibility: Alkylation of the triazole thiol precursor (e.g., 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol) with alkyl halides under basic conditions provides a versatile route to sulfur-containing derivatives .
Critical Structural Insights
- Pyridine Position Matters : Derivatives with pyridin-3-yl substitution (vs. pyridin-4-yl) exhibit stronger interactions with aromatic residues in enzyme binding pockets, enhancing affinity .
- Sulfur vs. Amino Groups: Thioether substituents improve metabolic stability but may reduce aqueous solubility compared to amine derivatives .
- Halogen Effects : Chlorine or fluorine at the phenyl ring increases lipophilicity and target engagement, critical for blood-brain barrier penetration in neuroactive compounds .
Biological Activity
4-(Pyridin-3-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound belonging to the triazole class, characterized by a pyridine ring fused with a triazole structure. This unique configuration contributes to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The compound's molecular formula is C7H7N5, with a molecular weight of approximately 163.16 g/mol.
Chemical Structure and Properties
The structural features of this compound enhance its interactions with biological targets. The presence of nitrogen atoms in both the pyridine and triazole rings allows for potential hydrogen bonding and coordination with various biological macromolecules.
| Feature | Description |
|---|---|
| Molecular Formula | C7H7N5 |
| Molecular Weight | 163.16 g/mol |
| Structural Characteristics | Heterocyclic compound with pyridine and triazole rings |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have demonstrated its efficacy against various bacteria and fungi. The mechanism of action often involves inhibiting key enzymes or disrupting cellular processes in pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several triazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results showed that compounds containing the triazole moiety significantly inhibited bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research has shown that it can induce apoptosis in cancer cells by modulating various signaling pathways.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines revealed that this compound significantly reduced cell viability. Mechanistic studies indicated that it increased levels of cleaved PARP and caspase-3 while decreasing Bcl-2 expression, suggesting a pro-apoptotic effect .
Antioxidant Activity
The antioxidant properties of this compound have been explored through various assays. The ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related diseases.
Research Findings: Antioxidant Assays
In DPPH and ABTS assays, derivatives of this compound exhibited notable antioxidant activity with IC50 values comparable to established antioxidants like ascorbic acid .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Cell Cycle Modulation : The compound has been shown to affect cell cycle progression by altering cyclin-dependent kinase levels.
- Reactive Oxygen Species (ROS) Regulation : By scavenging ROS, it mitigates oxidative damage in cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
